![molecular formula C17H24ClNO3 B6130327 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride](/img/structure/B6130327.png)
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride, also known as DIBO, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. DIBO is a piperidine-based compound that has been synthesized through a series of chemical reactions.
作用機序
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride acts as a covalent inhibitor of ubiquitin ligases, which are enzymes that play a crucial role in protein degradation. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride binds to the active site of ubiquitin ligases and forms a covalent bond with the enzyme, thereby inhibiting its activity. This leads to the accumulation of proteins that would normally be degraded by the ubiquitin-proteasome system.
Biochemical and Physiological Effects
The inhibition of ubiquitin ligases by 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to have various effects on cellular processes. For example, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has also been shown to enhance the efficacy of chemotherapy drugs by preventing the degradation of proteins that are targeted by these drugs. In addition, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has several advantages as a tool for scientific research. It is a highly specific inhibitor of ubiquitin ligases and has been shown to have minimal off-target effects. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride is also stable in solution and can be easily synthesized in the laboratory. However, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has some limitations, including its relatively low potency compared to other inhibitors of ubiquitin ligases. In addition, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride. One area of interest is the development of more potent inhibitors of ubiquitin ligases that can be used in combination with 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride to enhance its efficacy. Another area of interest is the study of the effects of 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride on the ubiquitin-proteasome system in different cell types and under different conditions. Finally, the development of 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride derivatives with improved pharmacokinetic properties may lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
In conclusion, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride, or 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride, is a piperidine-based compound that has potential applications in scientific research. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride is a specific inhibitor of ubiquitin ligases and has been shown to have various effects on cellular processes. While 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has some limitations, its use in scientific research has provided valuable insights into the role of protein degradation in health and disease. Future research on 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride may lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
合成法
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with 4-bromobutyne and piperidine. The resulting product is then reacted with hydrochloric acid to yield 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride. The synthesis of 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been used in scientific research in various fields, including biochemistry, pharmacology, and neuroscience. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to interact with proteins such as ubiquitin ligases, which play a crucial role in protein degradation. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has also been used as a tool to study the role of protein degradation in various cellular processes, including cell cycle regulation and DNA repair. In addition, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been used to study the effects of protein degradation on the development of diseases such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-19-15-9-8-10-16(20-2)17(15)21-14-7-6-13-18-11-4-3-5-12-18;/h8-10H,3-5,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMLOEQCUJKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC#CCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

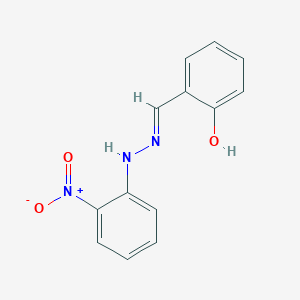
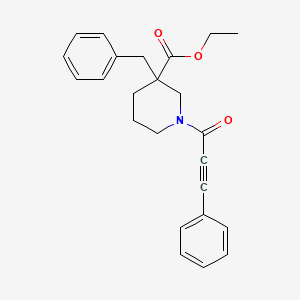
![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)
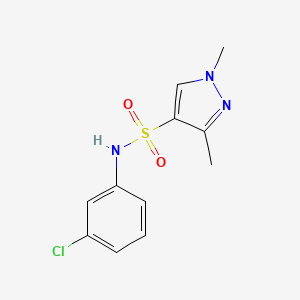

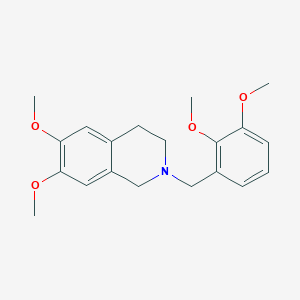
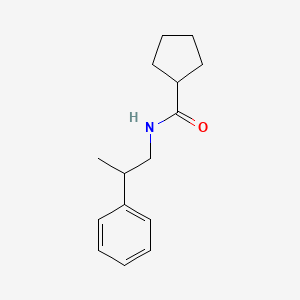
![4-{3-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6130329.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide](/img/structure/B6130334.png)
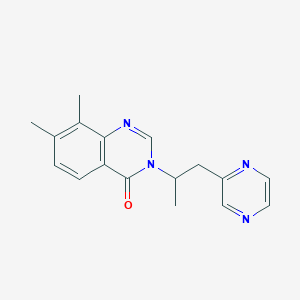
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B6130344.png)
![1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6130351.png)